molecular formula C11H11BrO3 B1367635 Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate CAS No. 113730-57-7

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B1367635
CAS No.: 113730-57-7
M. Wt: 271.11 g/mol
InChI Key: WUFMOLTUKPGFMI-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate: is a chemical compound with the molecular formula C11H11BrO3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate typically involves the bromination of 2,3-dihydrobenzofuran followed by esterification. A common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • Ethyl 7-bromobenzofuran-2-carboxylate
  • Ethyl 7-bromo-1-benzofuran-2-carboxylate
  • **Ethyl 7-bromo-2

Properties

IUPAC Name

ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFMOLTUKPGFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551568
Record name Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113730-57-7
Record name Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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